

Application Notes and Protocols for E7t130

Intravenous Administration in Mice

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Compound of Interest

Compound Name: E7130

Cat. No.: B14018519

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of **E7130** in murine models for preclinical cancer research. **E7130** is a potent microtubule dynamics inhibitor derived from the marine sponge natural product halichondrin B.[1][2][3] It has demonstrated significant antitumor activity in preclinical studies, not only through its cytotoxic effects on cancer cells but also by modulating the tumor microenvironment.[4][5]

Mechanism of Action:

E7130 functions as a novel microtubule inhibitor, binding to the vinca domain of tubulin and disrupting microtubule polymerization.[1] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Uniquely, **E7130** also ameliorates the tumor microenvironment through two primary mechanisms:

- **Suppression of Cancer-Associated Fibroblasts (CAFs):** **E7130** has been shown to reduce the number of α -SMA-positive CAFs within the tumor.[2][4][6] This is achieved by inhibiting the TGF- β -induced transdifferentiation of fibroblasts into myofibroblasts, a process dependent on microtubule network formation and the PI3K/AKT/mTOR signaling pathway.[4][6]

- Tumor Vasculature Remodeling: **E7130** promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density (MVD) and CD31-positive endothelial cells.[2][4][7] This vascular normalization can enhance the delivery and efficacy of co-administered anticancer agents.[4]

Preclinical Applications:

Intravenous administration of **E7130** in mouse xenograft models has been shown to:

- Inhibit tumor growth as a monotherapy.[8]
- Enhance the antitumor activity of other therapies, such as cetuximab and trastuzumab, when used in combination.[4][7][9]
- Modulate the tumor microenvironment by reducing CAF populations and remodeling the vasculature.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving the intravenous administration of **E7130** in mice.

Table 1: In Vivo Efficacy of Intravenous **E7130** in Mouse Xenograft Models

Cancer Model	Mouse Strain	E7130 Dose (µg/kg)	Treatment Schedule	Key Findings	Reference
HSC-2 SCCHN Xenograft	BALB/c	45-180	i.v.	Increased intratumoral MVD, enhanced delivery of cetuximab, leading to tumor regression.	[4]
FaDu SCCHN Xenograft	BALB/c	45-180	i.v.	Reduced α-SMA-positive CAFs in combination with cetuximab.	[4]
Various Solid Tumors	-	90	i.v.	Showed a prominent combinational effect with cetuximab; this dose is half the maximum tolerated dose in mice.	[9]
ETP-ALL PDXs	NSG	90	i.v.	Significantly delayed disease progression and elicited objective responses in	[10]

some PDX
models.

Breast Cancer Xenografts (MCF7, MDA- MB-231)	Nude	90, 180	i.v., on days 0 and 7	Exhibited significant antitumor activity.	[8]
KPL-4 Xenograft	-	-	i.v.	Increased intratumoral MVD; enhanced antitumor activity of trastuzumab in combination.	[7]
CT26 Murine Colon Carcinoma	-	-	i.v.	Increased intratumoral accumulation of anti-mouse PD-1 antibody and delayed tumor growth in combination.	[7]

Table 2: In Vitro Potency of **E7130**

Cell Line	IC50 (nM)
KPL-4	0.01 - 0.1
OSC-19	0.01 - 0.1
FaDu	0.01 - 0.1
HSC-2	0.01 - 0.1

Experimental Protocols

Protocol 1: Intravenous Administration of E7130 in Tumor-Bearing Mice

This protocol describes the general procedure for the intravenous administration of **E7130** to mice with subcutaneously implanted tumors.

1. Materials and Reagents:

- **E7130** (ensure high purity, e.g., >99.8%)[2]
- Vehicle for reconstitution (e.g., sterile saline, 5% dextrose solution; the specific vehicle should be optimized based on the formulation)
- Human cancer cell lines (e.g., HSC-2, FaDu, MCF7)
- Immunodeficient mice (e.g., BALB/c nude, NSG)[4][8]
- Sterile syringes and needles (e.g., 27-30 gauge)
- Animal restrainer for tail vein injection
- Warming lamp or pad

2. Animal Model Preparation:

- Culture the selected human cancer cell line under appropriate conditions.

- Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[\[8\]](#)

3. Preparation of **E7130** for Injection:

- Aseptically reconstitute the lyophilized **E7130** powder with the appropriate vehicle to the desired stock concentration.
- Further dilute the stock solution with the vehicle to the final desired concentration for injection. The final volume for intravenous injection in mice is typically around 100-200 µL.
[\[11\]](#)

4. Intravenous Injection Procedure (Tail Vein):

- Warm the mouse using a warming lamp or pad to dilate the lateral tail veins.
- Place the mouse in a suitable restrainer to secure the animal and expose the tail.
- Disinfect the tail with an alcohol swab.
- Insert a 27-30 gauge needle attached to the syringe containing the **E7130** solution into one of the lateral tail veins.
- Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

5. Treatment Schedule:

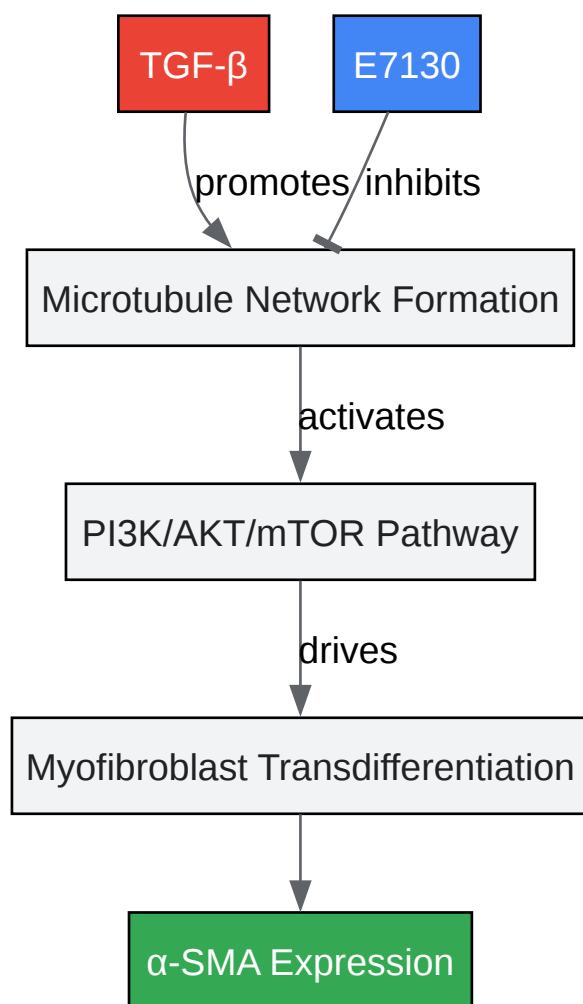
- The dosing schedule will depend on the experimental design. Based on preclinical studies, **E7130** has been administered on various schedules, including single doses or multiple

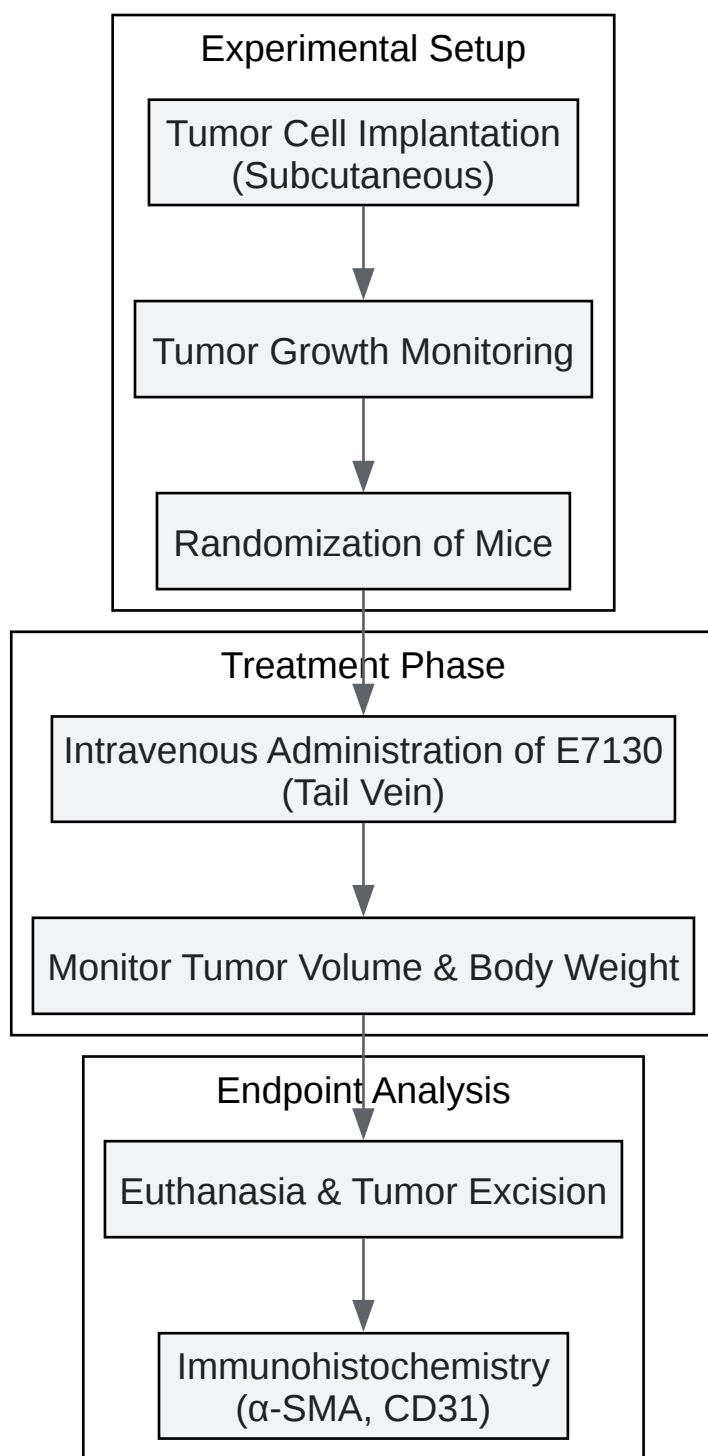
doses (e.g., on days 0 and 7).[8]

6. Endpoint Analysis:

- Monitor tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor tissue can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of biomarkers such as α -SMA (for CAFs) and CD31 (for endothelial cells) to assess the impact on the tumor microenvironment.[6][9]

Visualizations





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